molecular formula C9H14ClN3O B1456332 2-(Methylamino)-N-(2-pyridinylmethyl)acetamide hydrochloride CAS No. 1220035-91-5

2-(Methylamino)-N-(2-pyridinylmethyl)acetamide hydrochloride

Cat. No.: B1456332
CAS No.: 1220035-91-5
M. Wt: 215.68 g/mol
InChI Key: KOFZKFXLLYEMJM-UHFFFAOYSA-N
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Description

2-(Methylamino)-N-(2-pyridinylmethyl)acetamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of a methylamino group attached to an acetamide backbone, with a pyridinylmethyl group attached to the nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-N-(2-pyridinylmethyl)acetamide hydrochloride typically involves the following steps:

    Formation of the Acetamide Backbone: The initial step involves the reaction of acetic anhydride with methylamine to form N-methylacetamide.

    Introduction of the Pyridinylmethyl Group: The N-methylacetamide is then reacted with 2-chloromethylpyridine under basic conditions to introduce the pyridinylmethyl group.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as crystallization and recrystallization to ensure the purity of the final product.

    Quality Control: Implementing stringent quality control measures to maintain consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-N-(2-pyridinylmethyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridinylmethyl derivatives.

Scientific Research Applications

2-(Methylamino)-N-(2-pyridinylmethyl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-N-(2-pyridinylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, including neurotransmitter release and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-N-(2-pyridinylmethyl)acetamide
  • N-(2-Pyridinylmethyl)-2-(methylamino)acetamide
  • 2-(Methylamino)-N-(2-pyridinylmethyl)propionamide

Uniqueness

2-(Methylamino)-N-(2-pyridinylmethyl)acetamide hydrochloride stands out due to its enhanced solubility and stability in aqueous solutions, making it more suitable for biological and medicinal applications compared to its analogs.

Properties

IUPAC Name

2-(methylamino)-N-(pyridin-2-ylmethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-10-7-9(13)12-6-8-4-2-3-5-11-8;/h2-5,10H,6-7H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFZKFXLLYEMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCC1=CC=CC=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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